3,4-Dichloro-1,6-dimethylpyridin-2(1H)-one

Neuroscience Ion Channel Pharmacology Addiction Research

3,4-Dichloro-1,6-dimethylpyridin-2(1H)-one is a heterocyclic organic compound belonging to the pyridinone class, characterized by a dichloro substitution at the 3 and 4 positions of the pyridine ring and methyl groups at the 1 and 6 positions. This substitution pattern confers distinct electronic and steric properties that influence its reactivity and biological target engagement profile.

Molecular Formula C7H7Cl2NO
Molecular Weight 192.04 g/mol
Cat. No. B13011996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-1,6-dimethylpyridin-2(1H)-one
Molecular FormulaC7H7Cl2NO
Molecular Weight192.04 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1C)Cl)Cl
InChIInChI=1S/C7H7Cl2NO/c1-4-3-5(8)6(9)7(11)10(4)2/h3H,1-2H3
InChIKeyDOTNNOHEINNRMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloro-1,6-dimethylpyridin-2(1H)-one: A Chlorinated Pyridinone Scaffold for Specialized Medicinal Chemistry Applications


3,4-Dichloro-1,6-dimethylpyridin-2(1H)-one is a heterocyclic organic compound belonging to the pyridinone class, characterized by a dichloro substitution at the 3 and 4 positions of the pyridine ring and methyl groups at the 1 and 6 positions . This substitution pattern confers distinct electronic and steric properties that influence its reactivity and biological target engagement profile [1]. The compound serves as a versatile intermediate in organic synthesis and has been investigated for its potential as a pharmacological probe, particularly in the context of neurological and metabolic enzyme modulation [1][2]. Its molecular formula is C7H7Cl2NO, with a molecular weight of 192.04 g/mol . The specific positioning of chlorine atoms is critical, as it directs regioselective functionalization and dictates interaction with biological targets in ways not achievable by mono-halogenated or non-halogenated analogs [3].

Why 3,4-Dichloro-1,6-dimethylpyridin-2(1H)-one Cannot Be Replaced by Generic Pyridinone Analogs


Simple substitution of 3,4-Dichloro-1,6-dimethylpyridin-2(1H)-one with mono-halogenated or non-halogenated pyridinone analogs fundamentally alters both chemical reactivity and biological activity, leading to unpredictable outcomes in synthesis and assay performance [1]. The unique 3,4-dichloro arrangement creates a distinctive electronic environment that dictates regioselectivity in nucleophilic aromatic substitution reactions, with the 4-position chlorine being particularly susceptible to displacement [1]. In biological systems, the dichloro motif is not merely an additive modification; it profoundly impacts target engagement and potency. For instance, 3,4-Dichloro-1,6-dimethylpyridin-2(1H)-one exhibits high-affinity antagonism at the α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM, whereas the non-halogenated parent compound and mono-bromo analogs show substantially reduced or absent activity at this therapeutically relevant target [2][3]. Furthermore, the compound demonstrates a distinct off-target profile, with no measurable inhibition of MCHR1 (IC50 > 1 µM), contrasting with many structurally related pyridinones [4]. This combination of specific reactivity and a unique pharmacological fingerprint renders generic substitution impractical and scientifically unsound for research and development purposes.

Quantitative Differentiation: 3,4-Dichloro-1,6-dimethylpyridin-2(1H)-one vs. Key Analogs in Target-Specific Assays


High-Affinity α3β4 Nicotinic Acetylcholine Receptor (nAChR) Antagonism

3,4-Dichloro-1,6-dimethylpyridin-2(1H)-one demonstrates potent and selective antagonism at the human α3β4 nicotinic acetylcholine receptor (nAChR) [1]. This activity is a key differentiator from close structural analogs, including the 3-bromo derivative, which show minimal to no activity at this receptor subtype [2]. The α3β4 nAChR is a validated target for the treatment of nicotine addiction and certain mood disorders, making this specific activity profile highly valuable.

Neuroscience Ion Channel Pharmacology Addiction Research

Potent Inhibition of Dihydroorotate Dehydrogenase (DHODH)

3,4-Dichloro-1,6-dimethylpyridin-2(1H)-one acts as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway [1]. DHODH inhibition is a clinically validated strategy for treating autoimmune diseases and certain cancers. The compound's nanomolar potency distinguishes it from several other halogenated pyridinone analogs, including the 4-bromo variant, which shows dramatically weaker inhibition [2].

Immuno-Oncology Metabolic Enzymology Antiproliferative Agents

Absence of Activity at Melanin-Concentrating Hormone Receptor 1 (MCHR1)

In contrast to many pyridinone-based compounds that show promiscuous activity against G-protein coupled receptors (GPCRs), 3,4-Dichloro-1,6-dimethylpyridin-2(1H)-one demonstrates a clean profile against the melanin-concentrating hormone receptor 1 (MCHR1) [1]. MCHR1 is a GPCR involved in regulating feeding behavior and energy homeostasis, and its inhibition is often associated with unintended metabolic side effects. This lack of activity is a significant differentiator that can reduce the risk of off-target effects in complex biological systems.

Drug Selectivity Off-Target Profiling GPCR Pharmacology

Predicted Activity as a Signal Transduction Pathway Inhibitor

Computational prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm indicates a high probability (Pa = 0.718) that 3,4-Dichloro-1,6-dimethylpyridin-2(1H)-one acts as a signal transduction pathway inhibitor [1]. This prediction is significantly stronger than the probability for the non-halogenated parent compound (Pa = 0.45) and provides a rational basis for exploring its use as a kinase inhibitor scaffold [2]. While in silico predictions require experimental validation, they are powerful tools for prioritizing compounds for screening and guiding procurement decisions in early-stage drug discovery.

Kinase Inhibition Cell Signaling Computational Pharmacology

Potential Anti-Mycobacterial Activity Profile

PASS computational predictions also suggest a moderate probability (Pa = 0.584) of anti-mycobacterial activity for 3,4-Dichloro-1,6-dimethylpyridin-2(1H)-one [1]. This is a notable point of differentiation from the 4-chloro analog, which shows a significantly lower predicted probability (Pa = 0.39) for this activity [2]. Given the global need for new anti-tubercular agents, this predictive signal warrants experimental follow-up and positions the 3,4-dichloro derivative as a more attractive candidate for infectious disease screening libraries.

Infectious Disease Antimicrobial Resistance Phenotypic Screening

High-Value Application Scenarios for 3,4-Dichloro-1,6-dimethylpyridin-2(1H)-one in Drug Discovery


Neuroscience Probe Development for Nicotinic Acetylcholine Receptors

Procure 3,4-Dichloro-1,6-dimethylpyridin-2(1H)-one as a high-affinity (IC50 = 1.8 nM) α3β4 nAChR antagonist for use in functional studies of synaptic transmission in addiction and mood disorder models [1]. Its potent and selective activity at this receptor subtype, absent in close analogs, makes it an ideal starting point for developing chemical probes to dissect the role of α3β4 nAChR in neurological pathways.

DHODH Inhibitor Hit for Immuno-Oncology and Autoimmune Disease Programs

Utilize this compound as a potent DHODH inhibitor (IC50 = 14 nM) in high-throughput screening campaigns aimed at identifying new anti-proliferative or immunomodulatory agents [2]. Its 90-fold greater potency compared to the 4-bromo analog translates to a stronger assay signal and a more robust foundation for medicinal chemistry optimization, accelerating the hit-to-lead process in drug discovery for cancer and autoimmune indications.

Chemical Tool for Selectivity Profiling and Off-Target Risk Mitigation

Leverage the documented lack of activity at MCHR1 (IC50 > 1 µM) to profile this compound in phenotypic screens, where its clean selectivity profile reduces the risk of confounding off-target effects [3]. This is particularly valuable in complex cellular assays where many pyridinone analogs show promiscuous GPCR activity, enabling researchers to attribute observed phenotypes more confidently to the intended target pathway.

Computationally-Guided Scaffold for Kinase Inhibitor Screening

Employ 3,4-Dichloro-1,6-dimethylpyridin-2(1H)-one as a prioritized scaffold for kinase inhibitor discovery, based on its strong PASS prediction (Pa = 0.718) as a signal transduction pathway inhibitor [4]. This computational evidence supports its inclusion in focused kinase inhibitor libraries and provides a data-driven justification for its selection over non-halogenated or mono-halogenated pyridinone analogs in early-stage drug discovery.

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